molecular formula C14H16N2 B1287967 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE CAS No. 460354-14-7

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

Cat. No.: B1287967
CAS No.: 460354-14-7
M. Wt: 212.29 g/mol
InChI Key: OMZNYPYIJITEIM-UHFFFAOYSA-N
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Description

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of neuroprotection and anti-inflammatory activity .

Scientific Research Applications

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield fully saturated compounds .

Mechanism of Action

The mechanism of action of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells. Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells by modulating the expression of specific chaperones and apoptosis markers .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.

    6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Exhibits potent PDE-III inhibitory activity.

Uniqueness

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is unique due to its dual indole and tetrahydropyridine structure, which may confer distinct pharmacological properties compared to other similar compounds .

Properties

IUPAC Name

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZNYPYIJITEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592624
Record name 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460354-14-7
Record name 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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